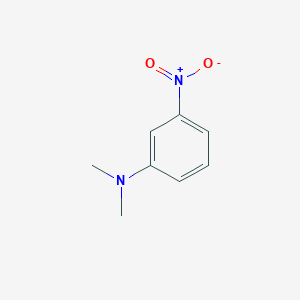
N-formyl 4-nitro-7-aminobenzthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl 4-nitro-7-aminobenzthiazole (FNABT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzothiazole and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole is not fully understood. However, it is believed to inhibit the activity of PKC and tyrosine kinase by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. Additionally, N-formyl 4-nitro-7-aminobenzthiazole may induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
N-formyl 4-nitro-7-aminobenzthiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC and tyrosine kinase, which are involved in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-formyl 4-nitro-7-aminobenzthiazole has also been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
N-formyl 4-nitro-7-aminobenzthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of PKC and tyrosine kinase. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, there are also limitations to using N-formyl 4-nitro-7-aminobenzthiazole in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Additionally, the purity and yield of N-formyl 4-nitro-7-aminobenzthiazole can be affected by various factors, including reaction conditions and solvents.
Zukünftige Richtungen
There are several future directions for research on N-formyl 4-nitro-7-aminobenzthiazole. One potential direction is to investigate its effects on non-cancerous cells and its potential toxicity. Additionally, the use of N-formyl 4-nitro-7-aminobenzthiazole as a fluorescent probe for imaging and detection of biomolecules could be further explored. Furthermore, the development of more efficient synthesis methods and the optimization of reaction conditions could improve the yield and purity of N-formyl 4-nitro-7-aminobenzthiazole. Finally, the potential use of N-formyl 4-nitro-7-aminobenzthiazole as a therapeutic agent for the treatment of cancer and other diseases could be investigated further.
Conclusion:
In conclusion, N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to inhibit the activity of PKC and tyrosine kinase, inhibit the growth of cancer cells, and act as a fluorescent probe for imaging and detection of biomolecules. However, its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Further research is needed to fully understand the potential applications and limitations of N-formyl 4-nitro-7-aminobenzthiazole in biomedical research.
Synthesemethoden
N-formyl 4-nitro-7-aminobenzthiazole can be synthesized using various methods, including the reaction of 4-nitro-7-aminobenzthiazole with formic acid, acetic anhydride, and acetic acid. Another method involves the reaction of 4-nitro-7-chlorobenzthiazole with formamide and formic acid. The yield and purity of N-formyl 4-nitro-7-aminobenzthiazole can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-formyl 4-nitro-7-aminobenzthiazole has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-formyl 4-nitro-7-aminobenzthiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Eigenschaften
CAS-Nummer |
107586-82-3 |
|---|---|
Produktname |
N-formyl 4-nitro-7-aminobenzthiazole |
Molekularformel |
C8H5N3O3S |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
InChI-Schlüssel |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Synonyme |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)







![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
